6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
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Overview
Description
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction between 3-nitrobenzaldehyde and 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups at the benzylidene position .
Scientific Research Applications
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of 6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. The nitrobenzylidene moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Nitrobenzylidene)amino)benzo[b]thiophene-3-carbonitrile
- 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- 2-((3-Nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-methyl-2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-14-15(9-18)17(23-16(14)7-11)19-10-12-3-2-4-13(8-12)20(21)22/h2-4,8,10-11H,5-7H2,1H3/b19-10+ |
InChI Key |
DSJFAMFVHSOGBH-VXLYETTFSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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